N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide
Overview
Description
Z944 is an inhibitor of T-type calcium channels (IC50s = 0.050-0.160 µM for the human recombinant voltage-gated calcium (Cav) channels Cav3.1, Cav3.2, and Cav3.3). It is selective for T-type channels over the N-type Cav2.2 channel (IC50 = 11 µM), as well as the rat L-type Cav1.2, human-ether-a-go-go (hERG/Kv11.1) potassium, and human voltage-gated sodium (Nav) channel Nav1.5 (IC50s = 32, 7.8, and 100 µM, respectively). Z944 (30 mg/kg) reduces the seizure duration and the amount of time rats spend in seizures in a model of absence epilepsy. It delays seizure progression in amygdala-kindled rats but does not inhibit seizures in fully kindled rats.
Z944 is a T-type calcium channel antagonist potentially for the treatment of pain. Z944 disrupts prepulse inhibition in both epileptic and non-epileptic rats. Z944 rescues impairments in crossmodal and visual recognition memory in Genetic Absence Epilepsy Rats from Strasbourg. Z944 restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain. Z944 Delays the Progression of Seizures in the Amygdala Kindling Model.
Scientific Research Applications
In the field of pharmaceutical analysis, a study identified and characterized impurities in Repaglinide, an anti-diabetic drug. Among the identified impurities were several complex organic compounds, including piperidine derivatives similar to the compound , showcasing the importance of detailed chemical analysis in pharmaceutical quality control (Kancherla et al., 2018).
Research on sigma receptor ligands, which are involved in several central nervous system disorders, indicated that compounds such as "N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride (NE-100)" and related piperidine derivatives can influence cognitive functions. This highlights the potential therapeutic applications of piperidine derivatives in treating cognitive dysfunctions (Ogawa et al., 1994).
A study on YM758, a novel If channel inhibitor being developed for treating stable angina and atrial fibrillation, identified several human metabolites, including piperidin-4-yl derivatives. This research underscores the significance of understanding the metabolism of pharmaceutical compounds for drug development (Umehara et al., 2009).
The synthesis and characterization of piperidine derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been explored for potential applications in drug discovery. These compounds were also evaluated for their antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Piperidine derivatives have been investigated for their role as glycine transporter type-2 (GlyT-2) inhibitors, showing potential in the treatment of neuropathic pain. This demonstrates the diverse therapeutic applications of piperidine-based compounds (Takahashi et al., 2014).
properties
IUPAC Name |
N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCLITFYIMJMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659275 | |
Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide | |
CAS RN |
1199236-64-0 | |
Record name | Ulixacaltamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199236640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ULIXACALTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT2PJH89C3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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